molecular formula C23H19N B14637722 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- CAS No. 53646-89-2

1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-

Katalognummer: B14637722
CAS-Nummer: 53646-89-2
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: ZFJRCLIMFVDUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is notable for its unique structure, which includes two phenyl groups and a phenylmethyl group attached to the pyrrole ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Analyse Chemischer Reaktionen

1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated pyrrole derivatives, while nitration produces nitropyrrole compounds.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

53646-89-2

Molekularformel

C23H19N

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-benzyl-2,3-diphenylpyrrole

InChI

InChI=1S/C23H19N/c1-4-10-19(11-5-1)18-24-17-16-22(20-12-6-2-7-13-20)23(24)21-14-8-3-9-15-21/h1-17H,18H2

InChI-Schlüssel

ZFJRCLIMFVDUGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.